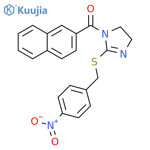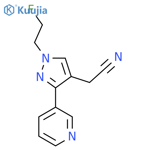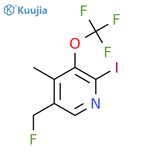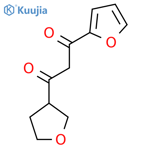有機炭酸及び誘導体
Organic carbonic acids and their derivatives are a diverse class of compounds derived from carbon dioxide (CO₂) through reactions such as hydration, esterification, or amidation. These compounds include carboxylic acids, carbonic acid esters, and amides. Carboxylic acids, with the general formula R-COOH, play crucial roles in biochemistry and pharmaceuticals due to their acidic properties and potential for forming salts and esters. Carbonic acid derivatives, such as methyl formate (CH₃OCHO) and urea ((NH₂)₂CO), are widely used in organic synthesis, solvents, and as intermediates in the production of various chemicals.
These compounds exhibit a wide range of chemical functionalities that make them indispensable in diverse applications. For instance, carboxylic acids can be converted into esters through esterification reactions, which are essential for creating fragrances, plastics, and lubricants. Additionally, amidation of carboxylic acids forms amides, which are used in pharmaceuticals due to their ability to enhance drug stability and bioavailability.
In summary, organic carbonic acids and derivatives represent a versatile group of molecules with extensive applications across multiple industries, including pharmaceuticals, agrochemicals, and manufacturing.

| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
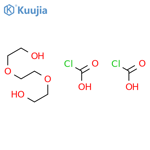 |
TRIETHYLENE GLYCOL BIS(CHLOROFORMATE) | 17134-17-7 | C8H12Cl2O6 |
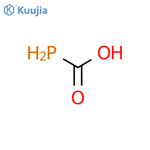 |
Poly (acrylic acid-co-hypophosphite) sodium salt | 71050-62-9 | CH3O2P |
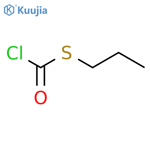 |
Carbonochloridothioicacid, S-propyl ester | 13889-92-4 | C4H7ClOS |
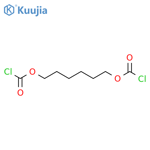 |
Hexamethylene bis(chloroformate) | 2916-20-3 | C8H12Cl2O4 |
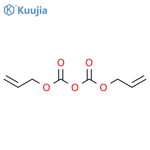 |
Diallyl pyrocarbonate | 115491-93-5 | C8H10O5 |
 |
Isopropyl Chloroformate, 30% in Toluene | 108-23-6 | C4H7ClO2 |
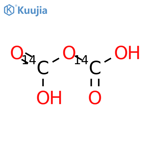 |
Acetic-1-14C acid,1,1'-anhydride | 2742-27-0 | C2H2O5 |
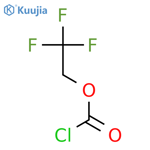 |
2,2,2-trifluoroethyl chloroformate | 27746-99-2 | C3H2ClF3O2 |
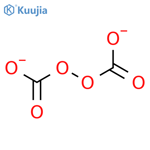 |
Peroxydicarbonate | 34099-48-4 | C2O6 |
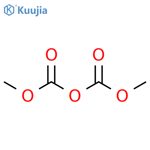 |
methoxycarbonyl methyl carbonate | 4525-33-1 | C4H6O5 |
関連文献
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
3. Book reviews
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
推奨される供給者
-
BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises
-
Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
